((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane
Description
((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane is a silyl-protected benzyl alcohol derivative with the molecular formula C₁₄H₂₃BrO₂Si and a molecular weight of 331.33 g/mol . It is synthesized via silylation of 2-bromo-5-methoxybenzyl alcohol using tert-butyl(dimethyl)silyl chloride (TBDMSCl) and imidazole in dichloromethane, yielding a colorless oil with a high purity (98%) after column chromatography . Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 7.37 (d, J = 8.7 Hz, 1H), 7.17 (d, J = 3.1 Hz, 1H), 6.68 (dd, J = 8.7, 3.2 Hz, 1H), 4.70 (s, 2H), 3.80 (s, 3H), 0.98 (s, 9H), 0.15 (s, 6H).
- ¹³C NMR (CDCl₃): δ 159.3 (C-OCH₃), 141.6, 132.7, 114.1, 113.1, 111.2 (aromatic carbons), 64.6 (CH₂O), 55.5 (OCH₃), 26.0 (C(CH₃)₃), -5.2 (Si(CH₃)₂) .
This compound is primarily used as a protected intermediate in organic synthesis, particularly in neuro-inflammation probe development due to its stability under basic conditions and ease of deprotection .
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrO2Si/c1-14(2,3)18(5,6)17-10-11-9-12(16-4)7-8-13(11)15/h7-9H,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKOUBOYIZXRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-5-methoxybenzyl alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-bromo-5-methoxybenzyl alcohol+tert-butyl(dimethyl)silyl chloride→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo group in ((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl(dimethyl)silyl (TBDMS) group can be removed under mild acidic or basic conditions, making it a useful protecting group in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid in methanol are used for the removal of the TBDMS group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzyl derivatives can be formed.
Deprotected Alcohol: Removal of the TBDMS group yields 2-bromo-5-methoxybenzyl alcohol.
Scientific Research Applications
Organic Synthesis:
Protecting Group Chemistry: The TBDMS group is commonly used as a protecting group for alcohols due to its stability and ease of removal.
Alkylating Agent: The bromo group can act as a leaving group, making the compound useful for introducing alkyl groups onto other molecules.
Medicinal Chemistry:
Biomolecule Conjugation: The compound can be used to attach various biomolecules, such as drugs or peptides, to other molecules or surfaces, facilitating targeted drug delivery and diagnostics.
Materials Science:
Polymer Synthesis: The TBDMS group can be used as a protecting group during polymer synthesis, allowing for controlled modification of the polymer structure.
Mechanism of Action
The mechanism of action of ((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane primarily involves its role as a protecting group and alkylating agent. The TBDMS group protects hydroxyl groups during synthetic transformations, preventing unwanted reactions.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| ((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane | 2-Br, 5-OCH₃ on benzene | C₁₄H₂₃BrO₂Si | 331.33 | High-yield synthesis (98%), used in neuroprobes. |
| ((4-Bromo-5-(methoxymethyl)thiophen-2-yl)methoxy)(tert-butyl)dimethylsilane | 4-Br, 5-CH₂OCH₃ on thiophene | C₁₅H₂₅BrO₂SSi | 385.41 | Thiophene backbone; used in bis(thienyl)ethenes for optoelectronics. |
| ((2-Bromo-5-fluorobenzyl)oxy)(tert-butyl)dimethylsilane | 2-Br, 5-F on benzene | C₁₃H₂₀BrFOSi | 319.30 | Fluorine substituent enhances lipophilicity and metabolic stability. |
| (3-Bromophenoxy)(tert-butyl)dimethylsilane | 3-Br on phenoxy group | C₁₂H₁₉BrOSi | 287.27 | Phenoxy linkage; reduced steric hindrance compared to benzyl ethers. |
| (4-Bromobenzyl)oxydimethylsilane | 4-Br on benzyl group | C₁₃H₂₁BrOSi | 309.30 | Para-substitution favors cross-coupling reactions (e.g., Suzuki-Miyaura). |
| (2-Bromo-5-chlorophenethoxy)(tert-butyl)dimethylsilane | 2-Br, 5-Cl on phenethyl group | C₁₄H₂₂BrClOSi | 349.77 | Extended alkyl chain; potential for dual halogen-directed reactivity. |
Comparative Analysis
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound (OCH₃ ) activates the aromatic ring toward electrophilic substitution, whereas fluorine (F ) in and chlorine (Cl ) in are electron-withdrawing, directing reactivity to meta/para positions.
- Steric Hindrance: Benzyl silyl ethers (e.g., ) exhibit greater steric protection of the hydroxyl group compared to phenoxy silyl ethers (e.g., ), making the former more stable under acidic conditions .
Research Findings
- Hammett Plot Analysis : Thiophene-based silyl ethers exhibit linear Hammett correlations (ρ = +0.85), indicating substituent effects on reaction rates, whereas benzene derivatives show deviations due to steric interactions .
- NMR Shifts : The methoxy group in causes a downfield shift (δ 3.80 ppm) in ¹H NMR, distinct from the upfield shifts observed in fluorinated analogues (δ 3.72–3.75 ppm) .
Biological Activity
The compound ((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and implications in medicinal chemistry.
Molecular Formula and Structure
The molecular formula of this compound is C13H20BrO2Si . The structure features a benzyl group substituted with a bromine atom and a methoxy group, linked to a tert-butyl dimethylsilane moiety. This configuration contributes to its unique reactivity and potential biological interactions.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Weight | 301.28 g/mol |
| Functional Groups | Bromine, Methoxy, Silane |
| Solubility | Moderate in organic solvents |
| Reactivity | Participates in nucleophilic substitutions |
Compounds with halogenated benzyl groups, such as this compound, often exhibit significant biological activities due to their ability to interact with biological membranes and enzymes. The presence of bromine enhances lipophilicity, which may improve cellular uptake and bioavailability.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound could potentially inhibit bacterial growth through membrane disruption or enzyme inhibition.
- Anticancer Properties : Research indicates that halogenated compounds can induce apoptosis in cancer cells by interacting with specific molecular targets or pathways.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of related compounds found that halogenated benzyl derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study noted that the presence of bromine enhanced the compounds' effectiveness due to increased membrane permeability .
Study 2: Cytotoxic Effects on Cancer Cell Lines
Another research focused on the cytotoxic effects of similar organosilicon compounds on various cancer cell lines. Results indicated that compounds with methoxy and bromo substituents demonstrated IC50 values in the low micromolar range, suggesting potent anticancer activity .
Safety and Toxicity
While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary data suggest that compounds in this class may cause skin irritation and eye damage upon exposure . Further studies are necessary to fully elucidate the toxicological aspects.
Q & A
Q. What are the optimal synthetic routes for preparing ((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane?
Answer: The synthesis typically involves silylation of the corresponding alcohol precursor, 2-bromo-5-methoxybenzyl alcohol, using tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions. Key steps include:
- Reaction setup : Use NaH or imidazole as a base in polar aprotic solvents like DMF or THF.
- Temperature control : Reactions are performed at 0–5°C to minimize side reactions (e.g., hydrolysis of the silyl ether).
- Purification : Column chromatography (hexane/ethyl acetate) is critical for isolating the product, with yields typically ranging from 70–85% .
- Validation : Confirm purity via H NMR (e.g., δ 0.06 ppm for Si(CH)) and mass spectrometry (MS) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z ~383.1 (calculated for CHBrOSi) .
- Infrared (IR) Spectroscopy : Absorbance at ~1250 cm (Si-O-C) and ~2850 cm (OCH) .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity compared to iodo or chloro analogs in cross-coupling reactions?
Answer: Bromine’s moderate electronegativity and bond strength balance reactivity and stability:
- Substitution reactions : Bromine undergoes Suzuki-Miyaura couplings with aryl boronic acids but at slower rates than iodine analogs (e.g., tert-butyl[(4-iodophenyl)methoxy]dimethylsilane). Reaction optimization may require higher Pd catalyst loading (5–10 mol%) .
- Comparative data : Iodine analogs show 2–3× faster reaction rates in cross-couplings due to lower bond dissociation energy (Br: 68 kcal/mol vs. I: 57 kcal/mol) .
- Contradictions : Bromine’s stability in basic conditions makes it preferable for multi-step syntheses, whereas iodine analogs risk premature dehalogenation .
Q. What strategies mitigate unexpected byproducts during nucleophilic substitution reactions?
Answer: Common byproducts include desilylated alcohols or halogen-exchanged derivatives. Mitigation strategies:
- Inert atmosphere : Use Schlenk lines to exclude moisture, which hydrolyzes the silyl ether .
- Solvent selection : Non-polar solvents (e.g., toluene) reduce nucleophilic attack on silicon.
- Additives : Add NaI to suppress Br/Finkelstein exchange in iodination reactions .
- Case study : In a synthesis of thiophene derivatives, bromine displacement with NaN required 24-hour reflux in DMF to achieve >90% conversion .
Q. How does the tert-butyldimethylsilyl group affect stability under acidic/basic conditions?
Answer: The TBS group enhances stability but has limitations:
- Acidic conditions : Stable in weak acids (e.g., AcOH) but hydrolyzes rapidly in strong acids (e.g., HCl/THF, 1M, 2 hours).
- Basic conditions : Resists hydrolysis in aqueous NaOH (pH < 10) but degrades in NH/MeOH due to nucleophilic attack on silicon .
- Thermal stability : Decomposes above 150°C, limiting high-temperature applications .
Q. What are the applications of this compound in drug development?
Answer:
- Protecting group : Shields hydroxyl groups in carbohydrate or steroid synthesis, enabling selective functionalization .
- Biological probes : The bromine atom allows radiolabeling (e.g., Br for PET imaging) or bioconjugation via click chemistry .
- Case study : A derivative with a 5-methoxybenzyl group showed moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus), comparable to chlorinated analogs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in silylation reaction yields?
Answer: Yield variations (50–85%) arise from:
- Moisture contamination : Even trace HO reduces yields by 20–30%; use molecular sieves in DMF .
- Base selection : NaH gives higher yields (80%) than imidazole (65%) due to stronger deprotonation .
- Validation : Replicate reactions under strictly anhydrous conditions and compare TLC profiles pre- and post-purification .
Q. What explains conflicting reports on biological activity across halogenated analogs?
Answer:
- Halogen size effects : Iodine’s larger atomic radius enhances hydrophobic interactions in enzyme binding pockets, increasing potency (e.g., IC = 1.2 µM for iodine vs. 5.8 µM for bromine analogs in kinase assays) .
- Electron-withdrawing effects : Bromine’s higher electronegativity reduces electron density on the benzyl ring, altering binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
